![molecular formula C14H16ClN3O3S B15213640 5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 661467-87-4](/img/structure/B15213640.png)
5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide
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Overview
Description
5-Chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a piperidinylsulfonyl group, and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole undergoes sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Carboxamidation: Finally, the sulfonylated indole is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine
- 5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
Compared to similar compounds, 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide stands out due to its unique indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, focusing on its mechanisms, effects on various biological targets, and implications for therapeutic applications.
Structural Characteristics
The compound features a chloro-substituted indole core, a piperidine sulfonamide moiety, and a carboxamide functional group. The unique structural arrangement contributes to its chemical reactivity and biological activity. The chlorine atom at the 5-position enhances its interaction with biological targets, making it a candidate for further research in drug development .
Inhibition of Epidermal Growth Factor Receptor (EGFR)
One of the primary biological activities of this compound is its role as an EGFR inhibitor . Studies indicate that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may have potential applications in cancer therapy . The sulfonamide and carboxamide groups enhance interactions with biological targets, facilitating modulation of enzyme or receptor activity .
Interaction with Class I PI3-Kinase Enzymes
Research has shown that this compound possesses potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms involved in tumorigenesis. This inhibition is crucial in the context of various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) . The ability to selectively inhibit specific PI3-kinase isoforms while sparing others makes it a promising candidate for targeted cancer therapies.
Biological Activity Data
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro at 5-position, piperidine sulfonamide | EGFR inhibition; antiproliferative |
5-Bromo-3-(piperidin-1-sulfonyl)-1H-indole-2-carboxamide | Bromine at 5-position | EGFR inhibition |
5-Chloro-3-(morpholin-4-ylsulfonyl)-1H-indole-2-carboxamide | Morpholine instead of piperidine | Potentially similar activity |
3-(piperidin-1-sulfonyl)-1H-indole-2-carboxamide | Lacks halogen substitution | Different reactivity profile |
This table illustrates how the unique combination of functional groups in this compound distinguishes it from its analogs, contributing to its specific biological activities .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines by targeting EGFR pathways. This suggests a potential role in developing anti-cancer therapies .
- PI3-Kinase Inhibition : Research indicates that this compound effectively inhibits Class I PI3K enzymes, which are critical in regulating cell growth and survival. The selective inhibition observed could lead to fewer side effects compared to broader-spectrum kinase inhibitors .
- Molecular Docking Studies : Computational studies using molecular docking techniques have highlighted the binding affinity of this compound to specific receptors and enzymes, providing insights into its mechanism of action at the molecular level .
Properties
CAS No. |
661467-87-4 |
---|---|
Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-3-piperidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3S/c15-9-4-5-11-10(8-9)13(12(17-11)14(16)19)22(20,21)18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2,(H2,16,19) |
InChI Key |
IIKOJGNAKMBGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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